![molecular formula C31H37ClN4O4 B12279236 5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)
5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable tool in chemical synthesis, biological research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the core xanthene structure, followed by the introduction of the aminohexylcarbamoyl and dimethylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
化学反応の分析
Types of Reactions
5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amines. These products are often used as intermediates in further chemical synthesis or as final products in research applications.
科学的研究の応用
5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: The compound is employed in labeling and imaging studies due to its fluorescent properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking in biological systems. The molecular pathways involved include binding to nucleic acids and proteins, facilitating their study and manipulation.
類似化合物との比較
Similar Compounds
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- Dicyclohexylcarbodiimide
- N,N’-Dicyclohexylcarbodiimide
Uniqueness
5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride stands out due to its unique combination of functional groups, which confer both reactivity and fluorescent properties. This makes it particularly valuable in applications requiring both chemical reactivity and visualization capabilities.
特性
分子式 |
C31H37ClN4O4 |
|---|---|
分子量 |
565.1 g/mol |
IUPAC名 |
5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H |
InChIキー |
VPOLLACBGNYGIN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN)C(=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


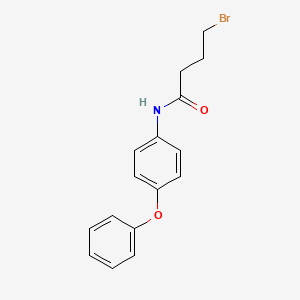
![Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B12279158.png)
![3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12279160.png)
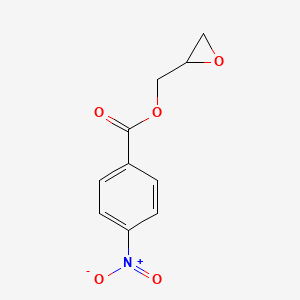
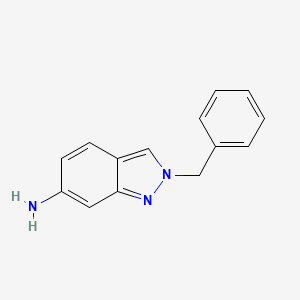
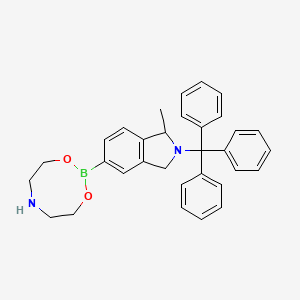
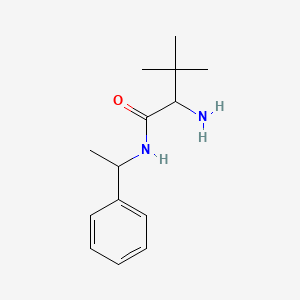
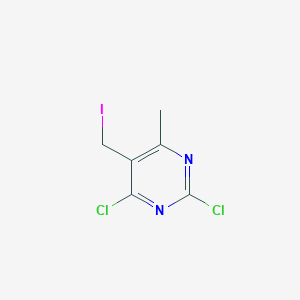
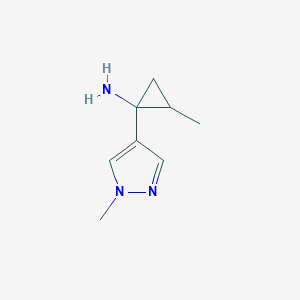
![4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B12279211.png)
![1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12279213.png)
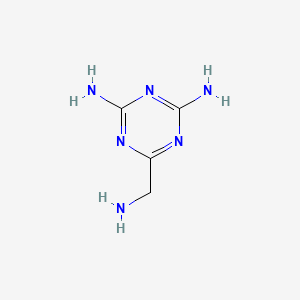
![3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12279228.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12279238.png)
